molecular formula C6H12BrNO2 B13090766 DL-alpha-Methylprolinehbr

DL-alpha-Methylprolinehbr

Cat. No.: B13090766
M. Wt: 210.07 g/mol
InChI Key: AVCRXVSKODYLMN-JEDNCBNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DL-Alpha-Methylproline Hydrobromide typically involves the following steps :

Industrial Production Methods: Industrial production methods for DL-Alpha-Methylproline Hydrobromide are similar to the synthetic routes mentioned above but are optimized for large-scale production. These methods often involve the use of automated reactors and continuous flow systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: DL-Alpha-Methylproline Hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various amino acid derivatives and oxo compounds, which are valuable intermediates in peptide synthesis and other biochemical applications .

Scientific Research Applications

DL-Alpha-Methylproline Hydrobromide has several scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: DL-Alpha-Methylproline Hydrobromide is unique due to its specific stereochemistry and the presence of the hydrobromide group, which enhances its solubility and reactivity in biochemical applications .

Properties

Molecular Formula

C6H12BrNO2

Molecular Weight

210.07 g/mol

IUPAC Name

(2S)-1-methylpyrrolidine-2-carboxylic acid;hydrobromide

InChI

InChI=1S/C6H11NO2.BrH/c1-7-4-2-3-5(7)6(8)9;/h5H,2-4H2,1H3,(H,8,9);1H/t5-;/m0./s1

InChI Key

AVCRXVSKODYLMN-JEDNCBNOSA-N

Isomeric SMILES

CN1CCC[C@H]1C(=O)O.Br

Canonical SMILES

CN1CCCC1C(=O)O.Br

Origin of Product

United States

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